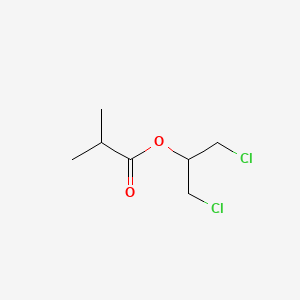
5-(3-Iodophenyl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Iodophenyl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one is an organic compound that belongs to the class of thiadiazines This compound is characterized by the presence of an iodophenyl group attached to a thiadiazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Iodophenyl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one typically involves the reaction of 3-iodophenyl isothiocyanate with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Iodophenyl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The thiadiazine ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or amines can be formed.
Oxidation Products: Oxidized derivatives of the thiadiazine ring, such as sulfoxides or sulfones.
Coupling Products: Biaryl compounds formed through coupling reactions.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its biological activities, including antimicrobial and anticancer properties.
Materials Science: Thiadiazine derivatives are explored for their electronic and optical properties, making them candidates for use in organic electronics and photonics.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions due to its unique chemical structure and reactivity.
Mecanismo De Acción
The mechanism of action of 5-(3-Iodophenyl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its iodophenyl and thiadiazine moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Further research is needed to identify the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
3-Iodophenyl Isothiocyanate: A precursor in the synthesis of the target compound, known for its reactivity with nucleophiles.
Thiadiazine Derivatives: Compounds with similar thiadiazine rings but different substituents, such as 5-(4-chlorophenyl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one.
Uniqueness
5-(3-Iodophenyl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one is unique due to the presence of the iodophenyl group, which imparts distinct reactivity and biological properties. The iodine atom can participate in various substitution reactions, making the compound versatile for further functionalization and derivatization.
Propiedades
Número CAS |
87427-76-7 |
|---|---|
Fórmula molecular |
C9H7IN2OS |
Peso molecular |
318.14 g/mol |
Nombre IUPAC |
5-(3-iodophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-one |
InChI |
InChI=1S/C9H7IN2OS/c10-7-3-1-2-6(4-7)8-5-14-9(13)12-11-8/h1-4H,5H2,(H,12,13) |
Clave InChI |
KEGFVIVBQOUVRG-UHFFFAOYSA-N |
SMILES canónico |
C1C(=NNC(=O)S1)C2=CC(=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


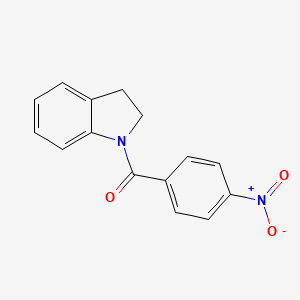
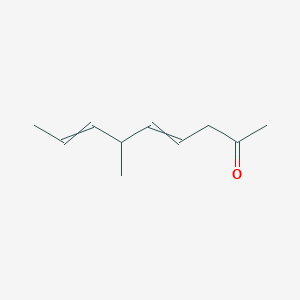

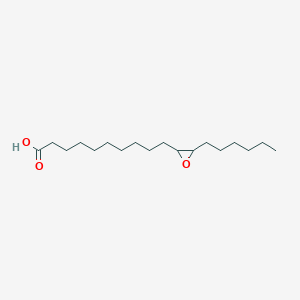
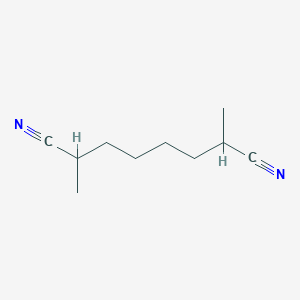

![N-{4-[(Benzenesulfonyl)amino]-3-methoxyphenyl}-2-bromoacetamide](/img/structure/B14402244.png)
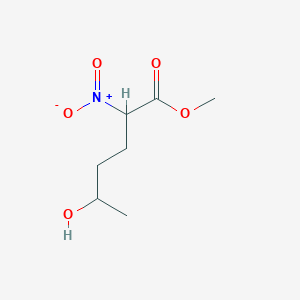
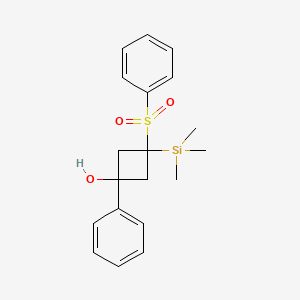


![2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol](/img/structure/B14402285.png)
